3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1060814-06-3
VCID: VC18983237
InChI: InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
SMILES:
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid

CAS No.: 1060814-06-3

Cat. No.: VC18983237

Molecular Formula: C16H30N2O4

Molecular Weight: 314.42 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid - 1060814-06-3

Specification

CAS No. 1060814-06-3
Molecular Formula C16H30N2O4
Molecular Weight 314.42 g/mol
IUPAC Name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid
Standard InChI InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
Standard InChI Key RGFHYNUJMYWNSG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with three distinct functional groups:

  • Boc Protection: A tert-butoxycarbonyl group at the 4-position, which prevents unwanted reactions at the nitrogen atom during synthesis.

  • Isobutyl Substituent: A branched alkyl chain at the 2-position, introducing steric bulk that influences conformational dynamics and intermolecular interactions.

  • Propanoic Acid Side Chain: A carboxylic acid group attached via a three-carbon linker, enabling further functionalization through amidation or esterification .

The IUPAC name, 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid, reflects these substituents’ positions and identities.

Stereochemical Considerations

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential protection, alkylation, and coupling steps:

  • Boc Protection: Reaction of 2-isobutylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

  • Propanoic Acid Introduction: Alkylation of the Boc-protected intermediate with 3-bromopropanoic acid or acryloyl chloride, typically using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, THF, Et₃N, 0°C → RT, 12 h85–90
Alkylation3-Bromopropanoic acid, DMF, K₂CO₃, 50°C, 24 h70–75

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Purification Complexity: The compound’s polar carboxylic acid group and hydrophobic isobutyl/Boc moieties necessitate multi-step chromatography, increasing production costs.

  • Scale-Up Limitations: Batch processes exhibit lower efficiency compared to continuous-flow microreactor systems, which improve heat transfer and mixing for exothermic reactions .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s amphiphilic nature results in:

  • Aqueous Solubility: Limited solubility in water (~2.1 mg/mL at 25°C) due to the Boc and isobutyl groups, but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Thermal Stability: Decomposition above 200°C, with the Boc group cleaving under acidic conditions (e.g., trifluoroacetic acid) .

Table 2: Key Physicochemical Data

PropertyValue
Molecular Weight314.42 g/mol
LogP (Octanol-Water)2.8 (predicted)
pKa (Carboxylic Acid)~4.5

Biological and Pharmacological Relevance

Prodrug Applications

The carboxylic acid moiety facilitates prodrug design via esterification, improving blood-brain barrier permeability. For example, ethyl ester derivatives of similar compounds show 3-fold higher bioavailability in rodent models .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the isobutyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, enhancing binding affinity to flat enzymatic pockets. Conversely, bulkier groups improve metabolic stability but may limit membrane permeability.

Table 3: Analog Comparison

CompoundIC₅₀ (AChE, μM)LogP
2-Methylpiperazin-1-ylpropanoic acid12.32.1
2-Isobutylpiperazin-1-ylpropanoic acid18.92.8

Future Directions and Challenges

Synthetic Methodology Innovations

Adopting photoredox catalysis or enzymatic resolution techniques could address current yield limitations, particularly in introducing chiral centers.

Targeted Drug Delivery Systems

Conjugating the compound to nanoparticle carriers may overcome solubility challenges, enabling central nervous system delivery for neurodegenerative applications.

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